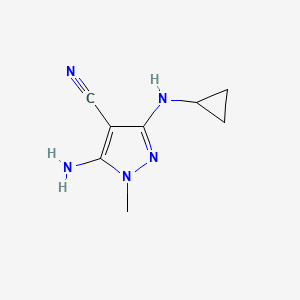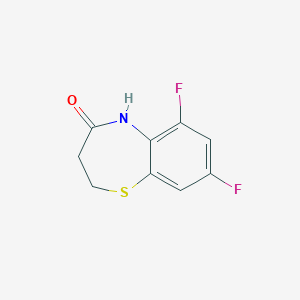
2-Fluoro-6-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-propylphenol is an organic compound belonging to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is specifically substituted with a fluorine atom at the 2-position and a propyl group at the 6-position of the phenol ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-propylphenol can be achieved through several methods. One common approach involves the fluorination of 6-propylphenol using a suitable fluorinating agent. Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenol under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Scientific Research Applications
2-Fluoro-6-propylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Fluoro-6-propylphenol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-Fluorophenol: Lacks the propyl group, resulting in different chemical and physical properties.
6-Propylphenol: Lacks the fluorine atom, affecting its reactivity and interactions.
2-Fluoro-4-propylphenol: Substitution at a different position on the aromatic ring alters its properties.
Uniqueness: 2-Fluoro-6-propylphenol is unique due to the specific positioning of the fluorine and propyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-fluoro-6-propylphenol |
InChI |
InChI=1S/C9H11FO/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,11H,2,4H2,1H3 |
InChI Key |
VAZNWLVEYSULDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)
![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)


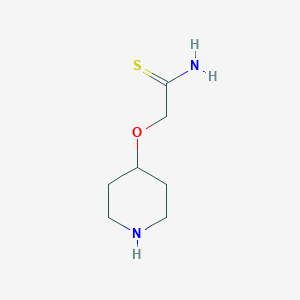
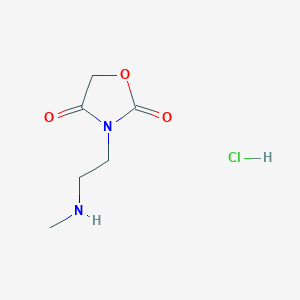
![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)
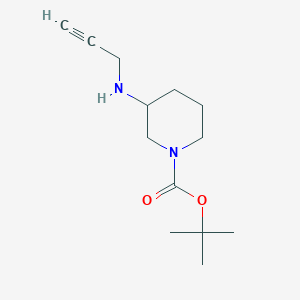
![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)
![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)
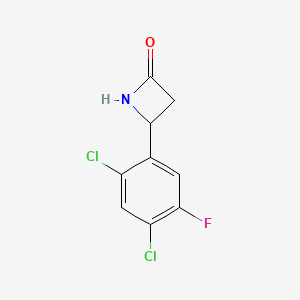
![[4-(Aminomethyl)-2-chlorophenyl]methanol](/img/structure/B13221256.png)
